molecular formula C17H15NO2 B1303266 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde CAS No. 338416-84-5

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde

Cat. No.: B1303266
CAS No.: 338416-84-5
M. Wt: 265.31 g/mol
InChI Key: QHXHYVGYLMKQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is a synthetic indole-3-carbaldehyde derivative designed for research and development applications. Compounds within this chemical class are of significant interest in medicinal chemistry and chemical biology due to the biological activity of the indole scaffold. Indole-3-carbaldehyde derivatives are known to exhibit various pharmacological properties; for instance, certain metabolites like Indole-3-carbaldehyde itself are studied for their role as ligands of the aryl hydrocarbon receptor (AhR) in intestinal immune cells, influencing interleukin-22 production and mucosal immunity . Furthermore, the indole-3-carbaldehyde core structure has demonstrated inherent antifungal properties in scientific studies . As a specialty building block, this compound is valuable for constructing more complex molecules and for exploring structure-activity relationships. It is also a key intermediate in organic synthesis, participating in various reactions typical of aromatic aldehydes, such as condensations and oxidations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXHYVGYLMKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203363
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338416-84-5
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338416-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

The most common and efficient method to prepare indole-3-carbaldehydes is the Vilsmeier-Haack reaction, which involves the generation of a Vilsmeier reagent from phosphorus oxychloride and anhydrous dimethylformamide (DMF). This reagent then reacts with substituted anilines or indoles to introduce the formyl group at the 3-position of the indole ring.

Typical procedure:

  • Phosphorus oxychloride is slowly added to anhydrous DMF at 0–5 °C to form the Vilsmeier reagent.
  • A 2-substituted aniline (e.g., 2-methylaniline or derivatives) is added dropwise to the Vilsmeier reagent at 0–5 °C.
  • The reaction mixture is stirred at room temperature for 1–2 hours, then heated under reflux at 80–90 °C for 5–8 hours.
  • After completion, the mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the product is isolated by filtration and recrystallization.

This method yields 3-indolecarbaldehyde derivatives with various substituents, including methyl groups, in good to excellent yields (typically 70–80%).

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 POCl3 + DMF (anhydrous) 0–5 °C 30–40 min - Formation of Vilsmeier reagent
2 2-Methylaniline + Vilsmeier reagent 0–5 °C to reflux 1–2 h + 5–8 h 70–80 Formylation to 3-indolecarbaldehyde
3 Neutralization with Na2CO3 Room temperature - - Isolation of product

Summary Table of Preparation Steps for this compound

Step Reaction Type Reagents/Conditions Temperature/Time Yield (%) Key Notes
1 Vilsmeier-Haack formylation POCl3 + DMF; 2-methylaniline derivative 0–5 °C (30–40 min), reflux 80–90 °C (5–8 h) 70–80 Formation of 3-indolecarbaldehyde core
2 Phenoxy substitution 2-haloindole + 3-methylphenol (basic conditions) Typically reflux, several hours Variable Introduction of 2-(3-methylphenoxy) group
3 N-Methylation NaH + iodomethane in DMF 0 °C to RT, overnight ~67 Methylation of indole nitrogen

Research Findings and Analytical Data

  • The Vilsmeier-Haack reaction is well-established for selective formylation at the 3-position of indoles, providing high regioselectivity and good yields.
  • N-Methylation using sodium hydride and methyl iodide in DMF is a reliable method to obtain N-methylindole derivatives with good purity and yield.
  • The phenoxy substitution at the 2-position, especially with substituted phenols like 3-methylphenol, requires careful control of reaction conditions to avoid side reactions and ensure high substitution efficiency.
  • The final compound, this compound, has a molecular weight of 265.31 g/mol and a melting point range of 80–82 °C, confirming its purity and identity.

Chemical Reactions Analysis

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Proteomics Research

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde has been utilized in proteomics research, particularly for the identification and quantification of proteins. Its ability to react with amino acids allows for the development of assays that can detect specific proteins in complex biological samples. For instance, it is employed in colorimetric assays where it forms stable adducts with target proteins, facilitating their detection and quantification .

Drug Development

The compound has shown promise in drug development, particularly in the context of anti-Parkinson drugs. A recent study highlighted its role in a selective condensation reaction that aids in the quantification of carbidopa, a medication used for Parkinson's disease management. The use of this compound improves the sensitivity and specificity of the assays designed for monitoring drug levels in biological matrices, thus enhancing therapeutic efficacy .

Cosmetic Formulations

In the cosmetic industry, this compound is being explored for its potential as a skin conditioning agent. Its incorporation into topical formulations is believed to enhance skin hydration and improve overall skin health. Studies have indicated that compounds with similar structures can modulate skin permeability and bioavailability, making them suitable candidates for effective dermatological products .

Case Study 1: Quantification of Carbidopa

A study published in a peer-reviewed journal demonstrated the effectiveness of using this compound in quantifying carbidopa levels in urine samples from patients undergoing treatment for Parkinson's disease. The assay developed showed a limit of quantification well below 1 mg/L, indicating high sensitivity and reproducibility. This method could facilitate non-invasive monitoring of therapeutic drug levels, improving patient outcomes .

Case Study 2: Cosmetic Formulation Development

Research has been conducted to evaluate the effects of various raw materials on the properties of cosmetic formulations containing this compound. The study utilized experimental design techniques to optimize formulation parameters such as consistency, stickiness, and moisturizing effects. Results indicated that formulations incorporating this compound exhibited improved sensory attributes compared to control formulations .

Comparative Data Table

Application AreaDescriptionKey Findings
Proteomics Research Used for protein identification and quantificationForms stable adducts with proteins; enhances detection sensitivity
Drug Development Assists in quantifying carbidopa for Parkinson's treatmentHigh sensitivity; LOQ below 1 mg/L; applicable for non-invasive monitoring
Cosmetic Formulations Acts as a skin conditioning agentImproves hydration; enhances sensory properties in topical products

Mechanism of Action

The mechanism of action of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

  • Bulkiness : The p-tolyl group in introduces steric hindrance compared to the smaller substituents in other analogs.

Comparison with Other Compounds

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde : Synthesized via direct chlorination of the indole precursor followed by formylation .
  • 1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde: Involves nucleophilic substitution of a halogenated indole intermediate with 4-methylpiperazine .

Key Differences :

  • The trifluoromethylphenylsulfanyl analog requires thiol-aryl coupling, which is sensitive to oxidation.
  • Piperazinyl derivatives necessitate anhydrous conditions due to the nucleophilic nature of piperazine.

Target Compound

  • Anticancer Research : Similar indole-morpholine hybrids show activity against breast cancer cells .
  • Enzyme Inhibition : The aldehyde group may act as an electrophilic warhead in covalent inhibitors.

Comparative Activities

Compound Reported Biological Activity Reference
Arylsulfonohydrazide-indole hybrids Anticancer (IC₅₀ = 2.5–8.7 μM vs. MCF-7)
1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde Antimicrobial and CNS activity (theoretical)
3-Chloro-1-methyl-1H-indole-2-carbaldehyde Limited data; potential as a synthetic intermediate

Notable Trends:

  • Electron-withdrawing groups (e.g., -CF₃ in ) may enhance cytotoxicity by increasing reactivity.
  • Bulky substituents (e.g., p-tolyl in ) could reduce membrane permeability, affecting bioavailability.

Physical and Chemical Properties

Property Target Compound 1-Methyl-2-(p-tolyl) Analog Trifluoromethylphenylsulfanyl Analog
Melting Point Not reported Not reported Not reported
Solubility Likely polar organic solvents Soluble in DMF, CH₂Cl₂ Low solubility in water
Stability Air-stable (aldehyde protected) Sensitive to oxidation Hydrolytically stable due to -CF₃ group

Key Insights :

  • The aldehyde group in all analogs requires protection (e.g., acetal formation) during multi-step syntheses .

Biological Activity

Overview

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is an indole derivative recognized for its diverse biological activities. This compound's unique structure, featuring a methyl group, a 3-methylphenoxy group, and a carbaldehyde functional group, positions it as a significant candidate in medicinal chemistry for drug development.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Notably, it has been shown to inhibit topoisomerase II , an enzyme essential for DNA replication and cell division. By binding to the active site of topoisomerase II, it disrupts normal cellular processes, leading to apoptosis in cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : Inhibits topoisomerase II, affecting DNA replication.
  • Induction of Apoptosis : Triggers programmed cell death in cancer cells by disrupting cellular functions.

The compound exhibits significant biochemical properties that enhance its potential therapeutic applications. It interacts with various biomolecules, influencing biochemical pathways critical for cell survival and proliferation.

PropertyDescription
Molecular FormulaC16H15NO2
Molecular Weight253.30 g/mol
SolubilitySoluble in organic solvents like DMSO
StabilityStable under standard laboratory conditions

Cellular Effects

Research indicates that this compound significantly affects different cell types, particularly cancer cells. Its ability to induce apoptosis has been documented in various studies:

  • Cancer Cell Lines : Demonstrated cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).
  • Mechanistic Studies : Studies have shown that the compound's binding affinity to topoisomerase II correlates with its cytotoxic effects, suggesting a targeted approach in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxic Activity : A study reported IC50 values indicating significant cytotoxicity against MCF-7 cells, with values comparable to established anticancer agents .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effects on α-glucosidase, yielding promising results that suggest potential applications in managing diabetes by modulating glucose metabolism .
  • Pharmacological Applications : Investigations into its antimicrobial properties have also been conducted, highlighting its potential role in treating infections alongside its anticancer applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits topoisomerase II
AntimicrobialExhibits activity against bacterial strains

Scientific Research Applications

The compound serves multiple roles across various fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Biochemical Research : Used as a probe to study enzyme activities and protein interactions.
  • Material Science : Investigated for potential applications in organic semiconductors and dyes due to its unique structural properties.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde?

Answer:
The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for formylating indoles. Key steps include:

  • Procedure I-A (Aldehyde formation): React 1-methyl-1H-indole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 50–80°C for 3 hours, followed by neutralization with aqueous sodium bicarbonate .
  • Procedure I-B (Phenoxy substitution): Introduce the 3-methylphenoxy group via SN2 substitution using NaH in DMF and 3-methylphenol derivatives .
  • Purification: Column chromatography (petroleum ether/ethyl acetate) yields the pure product .

Key Data:

StepReagents/ConditionsYield (%)
I-APOCl₃, DMF, 50°C~60–70
I-BNaH, DMF, RT~40–50

Advanced Synthesis: How can regioselectivity challenges in phenoxy-group introduction be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Temperature control: Lower temperatures (0–25°C) favor selective substitution at the indole C2 position .
  • Protecting groups: Use temporary protecting groups (e.g., sulfonyl) to direct reactivity, as seen in analogous indole-3-carbaldehyde derivatives .
  • Computational pre-screening: Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals .

Basic Structural Characterization: What spectroscopic methods confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Aldehyde proton at δ ~10.0 ppm (¹H NMR).
    • Indole C3 carbonyl carbon at δ ~190 ppm (¹³C NMR) .
  • FT-IR: Strong C=O stretch at ~1680 cm⁻¹ .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₁₇NO₂: calculated 303.12) .

Advanced Structural Analysis: How can X-ray crystallography resolve ambiguities in molecular geometry?

Answer:

  • Crystallization: Grow single crystals via slow evaporation in ethyl acetate/hexane mixtures.
  • Refinement: Use SHELXL ( ) for small-molecule refinement, validating bond lengths (e.g., C9-N1 = 1.376 Å) and angles (e.g., C9-N1-C19 = 124.87°) against experimental data .
  • Visualization: UCSF Chimera ( ) generates 3D models and overlays computational/experimental structures to assess accuracy .

Basic Biological Screening: What protocols assess antimicrobial activity?

Answer:

  • Broth microdilution (CLSI guidelines): Test against E. coli and S. aureus (bacterial) or Aspergillus spp. (fungal).
    • Minimum Inhibitory Concentration (MIC): Dilute compound in DMSO (≤1% v/v) and incubate at 37°C for 24 hours .
  • Controls: Use ciprofloxacin (bacteria) and amphotericin B (fungi) as positive controls .

Advanced Mechanistic Studies: How can molecular docking predict target interactions?

Answer:

  • Receptor preparation: Extract protein structures (e.g., Mcl1, HIV protease) from the PDB and optimize with AutoDockTools ( ) .
  • Docking parameters: Use Lamarckian genetic algorithms with flexible sidechains for ligand-receptor interactions .
  • Validation: Cross-docking experiments (RMSD < 2.0 Å) confirm pose reliability .

Example Results (Docking):

Target ProteinBinding Energy (kcal/mol)Predicted Interaction Site
Mcl1-9.2Hydrophobic pocket (Phe4)

Computational Chemistry: How do DFT calculations align with experimental geometries?

Answer:

  • Methodology: Optimize geometry using B3LYP/6-311G(d,p) basis sets in Gaussian. Compare with XRD data ().
  • Key metrics:
    • Bond length deviation: ≤0.02 Å (e.g., C9-N1: calculated 1.376 Å vs. experimental 1.372 Å).
    • Angle deviation: ≤1.5° (e.g., C9-N1-C19: calculated 124.9° vs. experimental 124.8°) .

Advanced Applications: How is this compound used in multicomponent reactions (MCRs)?

Answer:

  • Scaffold diversity: React with amines, ketones, or guanidine derivatives to generate pyrimidines or β-carbolines ( ).
  • Example protocol:
    • Mix this compound, 1-(1H-indol-3-yl)ethanone, and guanidine nitrate in ethanol under reflux (80°C, 12 hours) .
    • Characterize products via ¹H NMR and HR-ESI-MS .

Contradictions in Data: How to resolve discrepancies in reported synthetic yields?

Answer:

  • Reproducibility checks:
    • Validate moisture-free conditions for NaH-mediated steps ().
    • Optimize POCl₃ stoichiometry (1.1–1.3 equiv.) to minimize side reactions .
  • Case study: Yields for analogous indole-3-carbaldehydes vary from 41% to 70% due to purification methods (e.g., flash vs. column chromatography) .

Natural Product Analogues: Can this compound be derived from biological sources?

Answer:
While 1H-indole-3-carbaldehyde is isolated from marine organisms like Acanthaster planci ( ), the methyl-phenoxy derivative is synthetic. Biosynthetic pathways may involve:

  • Enzymatic oxidation: Cytochrome P450-mediated modification of indole precursors.
  • Comparative analysis: Use LC-MS to compare synthetic and natural analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.